Phosphorodiamidimidic fluoride
Description
Historical and Contemporary Significance of Phosphorus-Fluorine Bonds in Synthesis
The study of phosphorus-fluorine (P-F) bonds has a rich history, evolving from early curiosities to a cornerstone of modern chemical synthesis. Initially, the high reactivity of many P-F compounds presented significant handling challenges. However, as synthetic methodologies advanced, the unique properties of the P-F bond were harnessed for a variety of applications.
Historically, the development of fluorinating agents allowed for the controlled introduction of fluorine into phosphorus-containing molecules, opening up new avenues of research. In contemporary chemistry, the P-F bond is of immense importance. researchgate.net Its high bond energy contributes to the thermal stability of certain molecules, while its polarity influences their chemical behavior. libretexts.org This combination of properties has led to the use of P-F compounds in a range of applications, from pharmaceuticals to materials science. For instance, the incorporation of fluorine can alter the metabolic stability and binding affinity of drug candidates. acs.org More recently, the development of reactions like phosphorus fluoride (B91410) exchange (PFEx) has further highlighted the synthetic utility of P-F bonds, allowing for the reliable formation of P-O and P-N linkages. nih.gov
Classification and Structural Features within Phosphorus(V) Fluoride Compounds
Phosphorus(V) fluoride compounds encompass a diverse range of structures, generally characterized by a central phosphorus atom in a +5 oxidation state. These compounds can be broadly classified based on their coordination number and the nature of the substituents attached to the phosphorus atom. Common classes include:
Pentafluorophosphorane (PF₅): A simple yet important example, phosphorus pentafluoride features a trigonal bipyramidal geometry in the gas and liquid phases. wikipedia.org
Phosphoryl Fluorides (POF₃): These compounds contain a phosphoryl group (P=O) and have a tetrahedral geometry. wikipedia.org
Fluorophosphates: These are anions containing phosphorus, fluorine, and oxygen, such as difluorophosphate (PO₂F₂⁻) and hexafluorophosphate (B91526) (PF₆⁻).
Phosphorodiamidimidic fluoride would be classified within this broad family as a derivative of phosphoric acid where oxygen atoms and a hydroxyl group are replaced by nitrogen-containing functionalities. The central phosphorus atom is expected to adopt a tetrahedral or distorted tetrahedral geometry, influenced by the electronic and steric properties of the amido, imido, and fluoro substituents.
Below is a table comparing the structural features of related phosphorus compounds:
| Compound | Formula | Molecular Geometry | P-F Bond Length (Å) |
| Phosphorus Pentafluoride | PF₅ | Trigonal Bipyramidal | 1.53 (axial), 1.58 (equatorial) |
| Phosphoryl Fluoride | POF₃ | Tetrahedral | ~1.52 |
| Phosphorus Trifluoride | PF₃ | Trigonal Pyramidal | ~1.56 |
Theoretical Frameworks for Understanding P-F Reactivity
The reactivity of the phosphorus-fluorine bond is a subject of extensive theoretical investigation. nih.gov Computational chemistry provides powerful tools to understand and predict the behavior of P-F compounds. scirp.orgscirp.org Key theoretical frameworks include:
Molecular Orbital (MO) Theory: This theory helps to explain the nature of the P-F bond, including its strength and polarity. The interaction between the orbitals of phosphorus and fluorine leads to the formation of bonding and antibonding orbitals, the energies of which determine the bond's stability.
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric structures, vibrational frequencies, and reaction pathways of phosphorus fluoride compounds. These calculations can provide insights into the transition states of reactions involving the cleavage or formation of P-F bonds. nih.gov
The following table presents a conceptual overview of how different substituents might influence the reactivity of a hypothetical P(V)-F compound:
| Substituent Type | Effect on Phosphorus Center | Predicted Effect on P-F Bond Reactivity |
| Strong Electron-Withdrawing Groups (e.g., -NO₂) | Increases positive charge | Enhances susceptibility to nucleophilic attack |
| Strong Electron-Donating Groups (e.g., -NH₂) | Decreases positive charge | Reduces susceptibility to nucleophilic attack |
| Bulky Groups | Steric hindrance | May hinder approach of nucleophiles |
Properties
CAS No. |
25758-28-5 |
|---|---|
Molecular Formula |
FH5N3P |
Molecular Weight |
97.033 g/mol |
InChI |
InChI=1S/FH5N3P/c1-5(2,3)4/h(H5,2,3,4) |
InChI Key |
MPIRZACVXYSSDD-UHFFFAOYSA-N |
Canonical SMILES |
NP(=N)(N)F |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Phosphorodiamidimidic Fluoride and Analogues
Direct P-F Bond Formation Strategies
Direct formation of the P-F bond on a phosphorus center is the most straightforward approach to synthesizing fluorinated phosphorus compounds. This can be achieved through either nucleophilic or electrophilic fluorination pathways, depending on the nature of the fluorine source and the phosphorus precursor.
In nucleophilic fluorination, a source of fluoride (B91410) anion (F⁻) is used to displace a leaving group on a phosphorus(V) center. This is a common and effective method, with various reagents and mechanisms available to facilitate the transformation.
Alkali metal fluorides, such as potassium fluoride (KF) and sodium fluoride (NaF), are widely used, inexpensive, and safe sources of nucleophilic fluoride. nih.gov These reagents can be used to convert phosphorus compounds containing P-Cl or P=O bonds into P-F bonds.
A prevalent method involves the halogen exchange of a phosphoramidic dichloride with an alkali metal fluoride. For instance, a phosphoramidic dichloride can be treated with potassium fluoride in an anhydrous solvent like acetone (B3395972) to yield the corresponding phosphoramidic difluoride. nih.gov Another powerful technique is deoxygenative fluorination (DOF), where a combination of oxalyl chloride and potassium fluoride effectively replaces the oxygen of a P=O double bond in a phosphine (B1218219) oxide with two fluorine atoms, yielding difluorophosphoranes. researchgate.netnih.gov This approach avoids the use of more hazardous fluorinating agents. nih.gov
Similarly, an oxidative fluorination pathway using the inexpensive combination of trichloroisocyanuric acid (TCICA) and potassium fluoride has been developed. researchgate.netnih.gov This system provides a mild route to various fluorinated organophosphorus compounds from their corresponding precursors. researchgate.net The choice of solvent and reaction conditions is critical to the success of these reactions, which often require anhydrous conditions to prevent hydrolysis.
Table 1: Nucleophilic Fluorination with Alkali Metal Fluorides
| Phosphorus Precursor | Fluorinating System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Phosphoramidic dichloride | KF in acetone | Phosphoramidic difluoride | Direct halogen exchange. | nih.gov |
| Phosphine Oxides (R₃P=O) | Oxalyl chloride / KF | Difluorophosphoranes (R₃PF₂) | Deoxygenative fluorination; avoids hazardous reagents. | researchgate.netnih.gov |
| Various P(V) compounds | Trichloroisocyanuric acid (TCICA) / KF | Fluorinated Phosphorus Compounds | Mild, oxidative fluorination conditions. | researchgate.netnih.gov |
| Disubstituted phosphorus oxide | NaF / Trifluoroacetic anhydride | Phosphoryl fluoride | One-pot synthesis with broad substrate applicability. | google.com |
The efficiency of nucleophilic fluorination using alkali metal fluorides can be significantly enhanced through the strategic use of hydrogen bonding. nih.govrsc.org Protic solvents, such as bulky alcohols or oligoethylene glycols, which were once considered unsuitable for such reactions, have been shown to promote fluorination. scispace.comelsevierpure.com
The underlying mechanism is inspired by the enzymatic fluorination process found in nature, such as in the fluorinase enzyme. rsc.orgscispace.com Hydrogen bonding plays a dual role: it activates the substrate by interacting with the leaving group and enhances the "effective fluoride nucleophilicity." rsc.orgelsevierpure.com This dual activation facilitates the Sₙ2-type reaction, leading to more facile C-F bond formation. scispace.com By generating more "controllable" fluoride nucleophiles, this approach allows for practical and chemoselective fluorination reactions while mitigating undesired side reactions often caused by the strong basicity of fluoride sources. nih.govscispace.com Water itself has also been explored for its role as a hydrogen-bonding activator in certain fluorination reactions. acs.org
Electrophilic fluorination involves the reaction of a nucleophilic phosphorus center with an electrophilic fluorine source ("F⁺"). wikipedia.org This strategy is an alternative to nucleophilic methods and often employs reagents containing a nitrogen-fluorine (N-F) bond, which are generally stable, safe, and economical. wikipedia.org
Oxidative fluorination pathways can be used to construct P-F bonds, often starting from phosphorus compounds in a lower oxidation state or from P(V) hydrides. A notable example is the electrophilic fluorination of secondary phosphine oxides (a P(V)-H compound) using N-F reagents like Selectfluor. organic-chemistry.orgacs.org This reaction proceeds under mild conditions to directly afford phosphoric fluorides in high yields. organic-chemistry.orgacs.org
In some cases, the process involves a formal oxidation of the phosphorus atom. For example, a photocatalyzed oxidative-fluorination has been demonstrated using sulfur hexafluoride (SF₆), where SF₆ acts as both the oxidant and the electrophilic fluorinating agent to forge P(O)-F bonds under mild conditions. organic-chemistry.org Another approach uses a combination of an oxidant, such as trichloroisocyanuric acid (TCICA), with a fluoride source like KF, which can be considered an oxidative fluorination process. researchgate.netnih.gov
Table 2: Electrophilic and Oxidative Fluorination Approaches
| Phosphorus Precursor | Fluorinating System | Product Type | Mechanism/Pathway | Reference |
|---|---|---|---|---|
| Secondary Phosphine Oxides | Selectfluor | Phosphoric fluorides | Electrophilic fluorination. | organic-chemistry.orgacs.org |
| P(O)-H / P(O)-OH Compounds | Sulfuryl fluoride (SO₂F₂) | Fluorophosphonates/Phosphonofluoridates | Direct fluorination without additional oxidants. | organic-chemistry.org |
| Generic Phosphorus compounds | SF₆ / Photocatalyst | P(O)-F bonds | Photocatalyzed oxidative-fluorination. | organic-chemistry.org |
Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of P-F bond formation reactions. Various catalytic systems, including transition metals and organocatalysts, have been explored.
Transition metal catalysis, particularly with palladium (Pd), has been reported for C-H fluorination using nucleophilic fluoride sources like AgF in combination with a hypervalent iodine oxidant. nih.gov While much of the research on transition metal-catalyzed fluorination focuses on C-F bond formation, mdpi.comresearchgate.netrsc.org the principles can be extended to heteroatom fluorination. For instance, Lewis acids can catalyze the fluorination of chlorophosphorus compounds. It has been shown that thermally liberated Lewis acids from complex perfluorinated anions can complex with the phosphorus substrate, polarizing the phosphorus center and facilitating nucleophilic attack by the fluoride ion. psu.edu
A notable development is the "Phosphorus Fluoride Exchange" (PFEx), a catalytic click reaction. nih.gov While this reaction typically involves the substitution of fluorine on a phosphorus center with other nucleophiles (like alcohols or amines), it is mediated by a potent catalyst system, such as a combination of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) and hexamethyldisilazane (B44280) (HMDS). nih.gov This highlights the potential for developing catalytic cycles that could also facilitate the forward reaction—the formation of P-F bonds. Promoters such as crown ethers have also been shown to be effective in conjunction with KF for nucleophilic fluorination. researchgate.net
Electrophilic Fluorination Strategies for P-F Bond Construction
Precursor-Based Transformation Routes
The construction of the phosphorodiamidimidic fluoride core often relies on the strategic modification of carefully chosen phosphorus-containing precursors. These routes offer versatility and control over the final molecular architecture.
Conversion from Phosphoramidic Dichlorides
A prominent pathway to this compound analogues, specifically phosphoramidic difluorides, involves the conversion of phosphoramidic dichlorides. This transformation is typically achieved through a halogen exchange reaction. The process commences with the preparation of a phosphoramidic dichloride, which can be synthesized from the corresponding secondary amines and phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov
Following the synthesis of the dichloride precursor, a fluoride-chloride halogen exchange is performed. An optimized protocol for this exchange utilizes potassium fluoride (KF) in a suitable solvent such as acetone at room temperature. nih.gov This method provides a direct route to the corresponding phosphoramidic difluoride. The general scheme for this two-step process is outlined below:
Scheme 1: Synthesis of Phosphoramidic Difluoride from a Secondary Amine
Step 1: Formation of Phosphoramidic Dichloride R₂NH + POCl₃ + Et₃N → R₂N-P(O)Cl₂ + Et₃N·HCl
Step 2: Halogen Exchange R₂N-P(O)Cl₂ + 2 KF → R₂N-P(O)F₂ + 2 KCl
This precursor-based transformation is a cornerstone in the synthesis of various fluorinated phosphorus compounds and serves as a foundational method for accessing analogues of this compound.
Deoxyfluorination Reactions of Phosphorus Oxides or Acids
Deoxyfluorination represents another critical strategy for the synthesis of organophosphorus fluorides. This approach involves the replacement of a P=O or P-OH group with a P-F bond. While direct deoxyfluorination of a phosphorodiamidimidic acid to its corresponding fluoride is a plausible route, the literature more broadly describes deoxyfluorination of various phosphorus-containing compounds, which can be seen as analogous transformations.
For instance, methods for the deoxyfluorination of carboxylic acids to acyl fluorides are well-established and often employ reagents like pentafluoropyridine (B1199360) (PFP). worktribe.com These reactions proceed under mild conditions and can be performed in a one-pot manner to generate amide bonds, showcasing the utility of in situ generated fluoride species. worktribe.com Similarly, the deoxyfluorination of alcohols to alkyl fluorides has been achieved using reagents like 2-pyridinesulfonyl fluoride (PyFluor), which offers high chemoselectivity and a good safety profile compared to traditional reagents like DAST. sigmaaldrich.com
A patent describes a one-pot method for preparing phosphoryl fluoride compounds from disubstituted phosphorus oxides or acids using sodium fluoride, trifluoroacetic anhydride, and dimethyl sulfoxide (B87167) in an organic solvent. google.com This process operates at elevated temperatures and offers broad substrate applicability. google.com The general principle of substituting an oxygen-bound group with fluoride is central to these methods.
A proposed reaction sequence for the deoxyfluorination of a hypothetical phosphorodiamidimidic acid precursor is depicted below, drawing analogy from established deoxyfluorination chemistry:
Scheme 2: Hypothetical Deoxyfluorination of a Phosphorodiamidimidic Acid
(R₂N)₂(C=NH)P(O)OH + Deoxyfluorinating Agent → (R₂N)₂(C=NH)P(O)F + Byproducts
The choice of deoxyfluorinating agent would be crucial and could potentially include modern reagents known for their mildness and selectivity.
Indirect Pathways via Halogen Exchange
Halogen exchange reactions are a fundamental tool for introducing fluorine into molecules and are directly applicable to the synthesis of this compound and its analogues. As detailed in section 2.2.1, the conversion of phosphoramidic dichlorides to difluorides is a prime example of a halogen exchange reaction. nih.govnih.gov
The phosphorus-fluoride exchange (PFEx) is a catalytic click reaction that leverages the high reactivity of P-F bonds for the construction of P-O and P-N linkages. nih.gov The synthesis of the necessary phosphoramidic difluoride precursors for PFEx reactions often starts from the corresponding dichlorides, which undergo a fluoride-chloride halogen exchange. nih.govnih.gov This highlights the indirect yet crucial role of halogen exchange in building more complex fluorinated phosphorus compounds.
The general conditions for such an exchange involve treating the chlorinated phosphorus compound with a fluoride source. Alkali metal fluorides like potassium fluoride are commonly used. nih.govgoogle.com The efficiency of the exchange can be influenced by factors such as the solvent, temperature, and the nature of the catalyst, if any. For instance, aminophosphonium catalysts have been shown to facilitate halogen exchange in haloaromatic compounds. google.com
The table below summarizes typical reagents and conditions for halogen exchange reactions relevant to the synthesis of fluorinated phosphorus compounds.
| Precursor | Fluorinating Agent | Catalyst/Solvent | Product | Reference |
| Phosphoramidic Dichloride | Potassium Fluoride (KF) | Acetone | Phosphoramidic Difluoride | nih.gov |
| Haloaromatic Compound | Alkali Metal Fluoride | Aminophosphonium Catalyst | Fluoroaromatic Compound | google.com |
| Alkyl Chlorides/Bromides | Titanocene Dihalides/Trialkyl Aluminum | Polyhalomethanes | Alkyl Fluorides | organic-chemistry.org |
Methodological Advancements in Reaction Conditions and Yield Optimization
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.
In the context of phosphorus-fluoride exchange (PFEx) reactions, which are used to build upon phosphoramidic difluoride cores, catalyst selection is critical. Lewis amine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to significantly enhance the rate of P-F exchange. nih.gov The optimization of catalyst loading is also crucial; for example, using 20 mol% of DBU as a catalyst in a test reaction resulted in an 81% isolated yield in just one hour. nih.gov
The choice of solvent can also dramatically impact the outcome of a reaction. For instance, in the iridium-catalyzed synthesis of acyl fluorides, switching the solvent from DMSO to 1,4-dioxane (B91453) can change the product outcome. researchgate.net Similarly, the use of polar aprotic solvents can be critical in facilitating nucleophilic substitution reactions.
The table below provides examples of how reaction conditions have been optimized for related fluorination reactions, which can serve as a guide for the synthesis of this compound.
| Reaction Type | Optimized Parameter | Effect | Reference |
| Phosphorus-Fluoride Exchange (PFEx) | Catalyst (DBU, 20 mol%) | 81% yield in 1 hour | nih.gov |
| Iridium-Catalyzed C-H Fluoroalkylation | Solvent (DMSO vs. 1,4-dioxane) | Tunable product selectivity | researchgate.net |
| Halogen Exchange (Alkyl Fluorides) | Trialkyl Aluminum (iBu₃Al) | Yields up to 99% | organic-chemistry.org |
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of fluorinated compounds, including this compound, is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. dovepress.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. dovepress.com In the context of this compound synthesis, this would favor addition reactions over substitution reactions that generate stoichiometric byproducts.
Use of Safer Reagents and Solvents: A significant focus in green fluorine chemistry is the replacement of hazardous fluorinating agents. For example, the development of reagents like PyFluor offers a safer alternative to the potentially explosive DAST. sigmaaldrich.com Furthermore, research into using more environmentally benign solvents, such as moving away from chlorinated solvents, is a key aspect of green synthesis design. researchgate.net Recent advancements have shown the possibility of conducting fluorination reactions in ethanol (B145695)/water mixtures, challenging the traditional reliance on anhydrous acetonitrile. researchgate.net
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Catalytic processes, such as the PFEx reaction, reduce the amount of reagents needed and can lead to more efficient and selective transformations. nih.govnih.gov
Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy consumption. dovepress.com The development of highly active catalysts that allow for lower reaction temperatures is a key research goal.
A recent development in the green synthesis of sulfonyl fluorides, which are structurally related to the target compound class, involves the use of thiols or disulfides with a combination of SHC5® and potassium fluoride. This process is highly efficient, produces only non-toxic salts as byproducts, and is considered a green synthetic process. eurekalert.orgsciencedaily.com Adapting such principles to the synthesis of this compound presents a significant opportunity for sustainable chemical manufacturing.
The table below lists some key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing one-pot reactions to minimize purification steps and solvent waste. |
| Atom Economy | Utilizing addition reactions where possible to maximize incorporation of starting materials. |
| Less Hazardous Chemical Synthesis | Replacing hazardous reagents like DAST with safer alternatives like PyFluor or other modern deoxyfluorinating agents. |
| Safer Solvents and Auxiliaries | Exploring the use of greener solvents like ethanol or water mixtures instead of traditional aprotic polar solvents. |
| Design for Energy Efficiency | Developing catalytic systems that operate at ambient temperature and pressure. |
| Catalysis | Employing catalytic methods like PFEx to improve efficiency and reduce waste. |
Iii. Mechanistic Investigations of Reactions Involving Phosphorodiamidimidic Fluoride
Phosphorus Fluoride (B91410) Exchange (PFEx) Reaction Mechanisms
The Phosphorus Fluoride Exchange (PFEx) reaction has emerged as a key transformation, enabling the coupling of P(V)-F compounds with a variety of nucleophiles. This reaction is analogous to the well-established Sulfur Fluoride Exchange (SuFEx) chemistry and is characterized by the exchange of a P-F bond for a new bond with an incoming nucleophile, typically an alcohol or an amine. These reactions are often catalytic and proceed under mild conditions, making them highly attractive for synthetic applications.
While extensive literature describes the synthetic utility of PFEx reactions, detailed quantitative kinetic and thermodynamic studies on the reactions of phosphorodiamidimidic fluoride with alcohols and amines are not widely available in the public domain. However, qualitative observations from various studies provide valuable insights into the reactivity of related phosphoramidic difluorides.
Reactions of phosphoramidic difluorides with phenols are reported to be rapid, often reaching completion in as little as 15 minutes at room temperature in the presence of a suitable catalyst. nih.gov This high reactivity suggests a thermodynamically favorable process with a low kinetic barrier. The stability of the resulting phosphoramidofluoridate and phosphoramidate (B1195095) products, which contain less electronegative substituents than fluorine, contributes to the favorable thermodynamics of the exchange. The P-F bond is significantly more labile towards nucleophilic attack than the P-O or P-N bonds in the products, driving the reaction forward.
The general trend in reactivity suggests that the exchange is highly efficient, leading to high yields of the desired products. The reaction conditions, such as the choice of catalyst and the nature of the nucleophile, play a crucial role in determining the reaction rate. For instance, the reaction of phosphoramidic difluorides with phenols is significantly accelerated by the use of a synergistic catalytic system. nih.gov
A summary of typical reaction conditions and outcomes for the PFEx reaction of a phosphoramidic difluoride with phenols is presented below:
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Time | Yield |
| Phosphoramidic difluoride | Phenol | BTMG (20 mol%), HMDS (1.0 equiv) | 15 min | Good to Excellent |
This table illustrates the general conditions for the PFEx reaction as described in the literature. Specific kinetic and thermodynamic parameters are not available.
The catalytic acceleration of PFEx reactions is critical for their synthetic utility. Lewis bases, particularly strong, non-nucleophilic guanidine (B92328) bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), have been identified as highly effective catalysts. Hexamethyldisilazane (B44280) (HMDS) is often used as an additive in these reactions, where it plays a crucial, synergistic role.
Role of BTMG: BTMG is a strong organic base that can deprotonate the nucleophile (alcohol or amine), increasing its nucleophilicity and facilitating the attack on the electrophilic phosphorus center of the this compound. The proposed mechanism involves the formation of a more reactive nucleophile in situ, which then readily displaces the fluoride ion. The catalytic cycle is completed by the regeneration of the BTMG catalyst.
Role of HMDS: The role of HMDS is multifaceted. In reactions involving alcohols, HMDS can act as a scavenger for the fluoride ion byproduct, forming trimethylsilyl (B98337) fluoride (TMSF) and preventing the reverse reaction. This scavenging action shifts the equilibrium towards the product side. Additionally, in some multicomponent reactions, byproducts like chlorotrimethylsilane (B32843) (TMSCl), which can be generated from silylated reagents, can react with trace water to produce HCl. This in-situ generated acid can then catalyze subsequent steps of the reaction sequence. nih.gov While not directly a catalyst for the P-F exchange itself, HMDS is a key component that ensures the efficiency and irreversibility of the reaction. It is also known to be used for the silylation of surfaces and can react with moisture to produce ammonia. chemicalbook.com
The synergistic combination of BTMG and HMDS provides a powerful catalytic system for promoting PFEx reactions, enabling them to proceed rapidly and in high yield under mild conditions. nih.gov
P-F Bond Activation and Cleavage Pathways
The activation and subsequent cleavage of the P-F bond are central to the reactivity of this compound. While Lewis base catalysis is the most explored pathway for this, the role of Lewis acids and the electronic interplay within the molecule are also important considerations.
As discussed, Lewis bases play a pivotal role in activating the nucleophile for attack on the phosphorus center. Strong bases like BTMG are particularly effective in this regard.
The electronic properties of the substituents on the phosphorus atom significantly influence its reactivity. In this compound, the high electronegativity of the fluorine atom makes the phosphorus center highly electrophilic. The imidoyl and diamido groups, with their nitrogen atoms, can also influence the electronic environment of the phosphorus center through both inductive and resonance effects.
During the PFEx reaction, a pentacoordinate intermediate or transition state is likely formed. The interplay between the departing fluoride ion and the incoming nucleophile, as well as the spectator imidoyl and amino groups, will determine the stability and geometry of this transient species. The specific nature of the imidoyl group (e.g., the substituents on the imine nitrogen) can be expected to modulate the reactivity of the P-F bond, though detailed studies on this aspect are not available.
Exploration of Electron Transfer and Radical Mechanisms
While the PFEx reaction is generally considered to proceed via a nucleophilic substitution mechanism, the possibility of electron transfer or radical pathways cannot be entirely excluded under certain conditions, although there is no direct evidence for such mechanisms in the reactions of this compound reported in the searched literature.
In other areas of chemistry, radical mechanisms for C-F bond activation have been explored. For instance, palladium-catalyzed reactions involving peroxides have been shown to proceed through a combination of radical and non-radical pathways. rsc.org However, the direct applicability of these mechanisms to the P-F bond in this compound has not been established. The high bond dissociation energy of the P-F bond would likely necessitate specific conditions or reagents to induce homolytic cleavage and initiate a radical process.
Stereochemical Implications of Reaction Pathways
Due to a lack of specific studies on this compound, this section will explore the stereochemical implications of its potential reaction pathways by drawing parallels with closely related and well-documented phosphorus compounds, such as phosphoramidates and phosphoramidic fluorides. The stereochemistry at the phosphorus center is a critical aspect that influences the biological activity and reaction mechanisms of organophosphorus compounds.
For instance, in the synthesis of phosphoramidates, which share structural similarities with this compound, the stereochemical outcome can be controlled. The oxidative coupling of H-phosphonate diesters with amines can lead to either inversion or retention of configuration at the phosphorus center. rsc.orgrsc.org This control is achieved by modulating the reaction pathway. A direct oxidative coupling often results in an inversion of configuration. rsc.orgrsc.org However, by proceeding through an intermediate phosphorochloridate, it is possible to achieve a net retention of configuration. rsc.orgrsc.org
The stereospecificity of these reactions is a key feature. For example, the reaction of a specific diastereomer of a P-chiral H-phosphonate with an amine in the presence of iodine proceeds stereospecifically to yield the corresponding phosphoramidate with a predictable configuration at the phosphorus center. rsc.org
Table 1: Stereochemical Outcome of Phosphoramidate Synthesis
| Starting Material Configuration | Reaction Pathway | Product Configuration | Stereochemical Outcome |
|---|---|---|---|
| RP | Direct Oxidative Coupling | SP | Inversion |
| SP | Direct Oxidative Coupling | RP | Inversion |
| RP | Via Phosphorochloridate | RP | Retention |
This table illustrates the controllable stereochemical outcomes in the synthesis of phosphoramidates, which can be extrapolated to predict the behavior of similar compounds like this compound.
Furthermore, the development of enantioselective catalysis has enabled the synthesis of P-stereogenic phosphoramidates from achiral starting materials. acs.org For example, a yttrium-catalyzed desymmetrization of an achiral phosphorodichloridate with a phenol, followed by a stereospecific addition of an amine, produces P-stereogenic phosphoramidates. acs.org This highlights the potential for developing catalytic, enantioselective methods for the synthesis of chiral derivatives of this compound.
The "Phosphorus Fluoride Exchange" (PFEx) reaction, a type of click chemistry, offers a modern approach to forming P-N bonds from phosphoramidic difluorides. nih.govcshl.edunih.gov While the primary focus of the cited literature is on the robust and high-yielding nature of this reaction, the stereochemical consequences of such transformations are of significant interest. Given that nucleophilic substitution at a tetrahedral phosphorus center is a fundamental step in these reactions, the stereochemical outcome would be expected to follow established principles, often proceeding with inversion of configuration, especially with good leaving groups like fluoride.
The presence of the fluorine atom in this compound is also expected to have a significant impact on the stereoselectivity of its reactions. Fluorine's high electronegativity can influence the electronic properties of the phosphorus center and the transition states of its reactions. In other areas of organofluorine chemistry, fluorine-containing groups have been shown to exert significant stereochemical control in various transformations, including Wittig-type olefinations and sigmatropic rearrangements. nih.govrsc.orgacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphoramidates |
| Phosphoramidic fluorides |
| H-phosphonate diesters |
| Phosphorochloridate |
| Phosphorodichloridate |
| Phosphine (B1218219) |
| Phosphoryl fluoride |
| Dimethylaminophosphoryl difluoride |
| Difluorophosphate |
Iv. Theoretical and Computational Chemistry Studies of Phosphorodiamidimidic Fluoride
Quantum Chemical Characterization of Electronic Structure and Bonding
A quantum chemical investigation would provide fundamental insights into the electronic nature of Phosphorodiamidimidic Fluoride (B91410). However, no specific studies have been found that detail these characteristics for this molecule.
Analysis of Molecular Orbitals and Electron Density Distributions
An analysis of the molecular orbitals would be crucial to understanding the reactivity and bonding within Phosphorodiamidimidic Fluoride. This would involve mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to identify sites susceptible to electrophilic and nucleophilic attack. Furthermore, electron density distribution analysis would reveal the charge distribution and polarity of the bonds within the molecule. At present, there are no published data or visualizations of the molecular orbitals or electron density maps for this specific compound.
Vibrational Frequency Analysis and Spectroscopic Correlations
Computational vibrational frequency analysis is a powerful tool for predicting the infrared and Raman spectra of a molecule. This analysis helps in the identification of characteristic vibrational modes associated with specific functional groups. For this compound, this would involve the calculation of stretching and bending frequencies for the P-F, P-N, N-H, and P=N bonds. Such data, however, has not been reported in the scientific literature.
Computational Prediction of Reaction Pathways and Energy Landscapes
The prediction of reaction pathways and their associated energy landscapes is a key application of computational chemistry. This would be instrumental in understanding the stability and reactivity of this compound.
Transition State Characterization and Activation Energies
To understand potential chemical transformations involving this compound, the characterization of transition states and the calculation of activation energies are essential. This would provide quantitative data on the feasibility and kinetics of proposed reaction mechanisms. No such computational studies have been specifically performed for this molecule.
Mechanistic Validation through Ab Initio Molecular Dynamics (AIMD)
Ab initio molecular dynamics (AIMD) simulations could provide a dynamic picture of reaction mechanisms, validating pathways predicted by static calculations. AIMD studies can reveal the intricate details of bond formation and breaking over time. There are no AIMD simulation results available for this compound in the current body of scientific literature.
Conformational Analysis and Intramolecular Interactions
A thorough conformational analysis would identify the stable three-dimensional structures of this compound. This would also involve the study of intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's shape and reactivity. Due to the lack of specific research, no data on the conformational isomers or intramolecular forces of this compound can be presented.
Absence of Publicly Available Research Data on Theoretical and Computational Studies of this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the solvent effects or rational design of derivatives for the compound "this compound" could be located. As a result, the generation of a detailed article adhering to the requested outline is not possible at this time.
The inquiry sought to elaborate on two key areas of computational chemistry as applied to this compound:
Rational Design of Derivatives through Computational Screening:This subsection was intended to discuss the use of computational methods to design and evaluate new derivatives of this compound. This process, often a crucial part of drug discovery and materials science, involves creating a virtual library of candidate molecules by modifying the parent structure and then using computational tools to predict their properties and potential efficacy for a specific purpose. Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and high-throughput virtual screening are commonly employed. The absence of any such studies for this compound in the public domain prevents a meaningful discussion on this topic.
While general principles of computational chemistry, including the application of various theoretical models, are well-established, their specific application to this compound has not been documented in accessible scientific literature. The requested detailed research findings and data tables could not be generated due to this lack of primary research data.
Further research in the field of computational chemistry may, in the future, include studies on this compound, at which point a detailed article as requested could be composed.
V. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. nih.gov For phosphorodiamidimidic fluoride (B91410), the presence of both fluorine and phosphorus allows for powerful multinuclear NMR experiments. The spin-1/2 nuclei, ¹⁹F and ³¹P, are both 100% naturally abundant, offering high sensitivity and direct observation without isotopic enrichment. nih.govnih.gov
High-Resolution ¹⁹F and ³¹P NMR for P-F and Phosphorus Environment Analysis
High-resolution ¹⁹F and ³¹P NMR spectra provide direct information about the chemical environment of the fluorine and phosphorus atoms, respectively.
The ³¹P NMR spectrum is expected to show a single resonance, which will be split into a doublet due to coupling with the adjacent fluorine atom (¹JPF). The chemical shift (δ) of this phosphorus atom is influenced by the electronegativity of its substituents (one fluorine, two nitrogen atoms from the diamido group, and one nitrogen from the imidic group). Phosphoramidates typically exhibit chemical shifts in a distinct region of the ³¹P NMR spectrum. nih.govnih.gov
The ¹⁹F NMR spectrum will reciprocally show a doublet, resulting from coupling to the single phosphorus atom (¹JPF). mdpi.com The magnitude of the one-bond P-F coupling constant (¹JPF) is a key diagnostic parameter and is typically large, often in the range of 700-1200 Hz for similar compounds. man.ac.ukoxinst.com This mutual coupling confirms the direct bond between the phosphorus and fluorine atoms. man.ac.uk
Please note: The following data is hypothetical and for illustrative purposes, as specific experimental values for phosphorodiamidimidic fluoride are not publicly available.
| Parameter | Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Expected Coupling Constant (J) |
| δ(P) | ³¹P | +10 to +40 ppm | Doublet | ¹JPF ≈ 950 Hz |
| δ(F) | ¹⁹F | -50 to -80 ppm (vs. CFCl₃) | Doublet | ¹JPF ≈ 950 Hz |
This interactive table presents predicted NMR parameters for this compound.
Multi-Dimensional NMR Techniques for Connectivity and Dynamics
While 1D NMR confirms the P-F bond, 2D NMR techniques are essential to map the complete molecular connectivity.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlating ¹H and ¹³C (or ¹⁵N if labeled) would elucidate the structure of the organic substituents on the nitrogen atoms. A ¹H-¹⁵N HSQC would be particularly powerful for directly probing the P-N bonds, showing correlations between the N-H protons and the nitrogen atoms of the diamido and imidic groups. wikipedia.org
COSY (Correlation Spectroscopy): A standard ¹H-¹H COSY experiment would map out the proton-proton coupling networks within the organic substituents attached to the nitrogen atoms. wikipedia.org
These multi-dimensional techniques, when used in concert, provide an unambiguous assignment of all atoms in the molecule and confirm the proposed structure of this compound. acs.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that involve a change in polarizability. mt.comnorthwestern.edu
Characteristic P-F and Imidoyl Group Stretches
The vibrational spectrum of this compound is expected to be characterized by several key stretching frequencies.
P-F Stretch (νP-F): The phosphorus-fluorine stretching vibration is a strong absorber in the IR spectrum and typically appears in the region of 800-1000 cm⁻¹. lookchem.com This band provides a clear diagnostic marker for the presence of the P-F bond.
Imidoyl C=N Stretch (νC=N): The imidoyl group (or more accurately, a P=N imidic linkage in this context) would have a characteristic stretching frequency. The P=N double bond stretch is typically observed in the 1200-1400 cm⁻¹ region. If the imidic group were a C=N moiety attached to a nitrogen, the stretch would be expected in the 1630-1690 cm⁻¹ range. researchgate.netsamipubco.com
P-N Stretch (νP-N): The single bond P-N stretches from the diamido groups will also be present, typically in the 900-1100 cm⁻¹ region, though they can sometimes overlap with other vibrations. lookchem.com
N-H Stretches (νN-H): The N-H stretching vibrations of the amino groups are expected to appear as sharp to broad bands in the 3200-3500 cm⁻¹ region of the IR spectrum. dtic.mil
Please note: The following data is hypothetical and for illustrative purposes, as specific experimental values for this compound are not publicly available.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H | Symmetric/Asymmetric Stretch | 3200 - 3500 | 3200 - 3500 | Medium-Strong |
| P=N (Imidic) | Stretch | 1200 - 1400 | 1200 - 1400 | Strong |
| P-N (Amido) | Stretch | 900 - 1100 | 900 - 1100 | Medium |
| P-F | Stretch | 800 - 1000 | 800 - 1000 | Strong |
This interactive table presents predicted vibrational frequencies for this compound.
In Situ Spectroscopic Monitoring of Reactions
In situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.orgnih.govyoutube.com In the synthesis of this compound, for instance from a phosphoramidic dichloride precursor via a fluoride-chloride exchange reaction, in situ FTIR could be used to follow the reaction kinetics. nih.gov This would be achieved by monitoring the disappearance of the P-Cl reactant peak and the simultaneous appearance of the characteristic P-F stretching vibration of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and provides valuable mechanistic insights. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. mdpi.comcitedrive.com
For this compound, HRMS would be used to determine its exact mass, which can then be compared to the calculated mass based on its chemical formula. This serves to unambiguously confirm the molecular formula of the compound.
Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. Upon ionization, the molecular ion would be expected to fragment in a predictable manner, providing structural information. Common fragmentation pathways for organophosphorus compounds include the cleavage of bonds adjacent to the phosphorus atom. nih.gov
Expected fragmentation patterns for this compound could include:
Loss of a fluorine radical (•F).
Cleavage of the P-N bonds, leading to the loss of amino or imino fragments.
Rearrangement reactions, which are common in the mass spectra of organophosphorus compounds. nih.gov
By analyzing the exact masses of these fragment ions, their elemental compositions can be determined, allowing for the reconstruction of the original molecular structure and providing definitive evidence for the identity of this compound. nih.gov
X-ray Crystallography for Solid-State Structure and Bonding Parameters
Extensive searches of chemical and crystallographic databases, as well as the broader scientific literature, have revealed no published experimental data from single-crystal X-ray diffraction studies for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates in the solid state remains undetermined.
The absence of experimental crystallographic data means that key bonding parameters, such as the bond lengths and angles involving the phosphorus, nitrogen, fluorine, and hydrogen atoms in the crystalline form, have not been empirically measured. This lack of data also precludes a detailed analysis of intermolecular interactions, such as hydrogen bonding networks, which are likely to be significant in the solid-state packing of this compound.
Furthermore, no computational or theoretical studies predicting the crystal structure of this compound appear to be available in the public domain. Such in silico methods can sometimes provide valuable insights into the likely packing arrangements and conformational preferences of molecules in the solid state in the absence of experimental data.
Given the importance of X-ray crystallography in unambiguously determining the three-dimensional structure of molecules, the absence of this information for this compound represents a significant gap in its full characterization. Future studies involving the growth of suitable single crystals and their analysis by X-ray diffraction would be necessary to elucidate these structural details.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |
| Volume (V) | Not Determined |
| Formula Units per Cell (Z) | Not Determined |
| Calculated Density | Not Determined |
Table 2: Selected Interatomic Distances and Angles for this compound
| Bond/Angle | Distance (Å) / Angle (°) |
| P-F | Not Determined |
| P-N (Amide) | Not Determined |
| P=N (Imide) | Not Determined |
| N-H | Not Determined |
| F-P-N | Not Determined |
| N-P-N | Not Determined |
| H-N-H | Not Determined |
Vi. Derivatization and Functionalization Chemistry of Phosphorodiamidimidic Fluoride
Reactions with Nitrogen-Containing Nucleophiles
The reaction of P(V) fluorides with nitrogen-containing nucleophiles is a fundamental method for forming stable phosphorus-nitrogen (P-N) bonds. chemrxiv.org This process is a cornerstone of PFEx chemistry, which enables the reliable coupling of P(V)-F hubs with amines to create multidimensional P(V)-N linked products. chemrxiv.orgnih.gov
Key Research Findings:
Catalysis: The rate of P-F exchange with amines is significantly enhanced by Lewis base catalysis. nih.gov Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in promoting these reactions. nih.gov
Sequential Reactions: In substrates containing multiple P-F bonds, selective and serial exchange reactions can be achieved through careful selection of the catalyst. nih.gov This allows for the controlled and sequential addition of different amine nucleophiles to a central phosphorus atom. chemrxiv.org
Comparison with P-Cl Analogs: The reactivity of P-F hubs surpasses that of their P-Cl counterparts in terms of both reaction rate and performance, qualifying PFEx as a robust click reaction. chemrxiv.orgnih.gov
Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles
| P(V) Fluoride (B91410) Substrate | Nitrogen Nucleophile | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Phosphoramidic difluoride | Primary/Secondary Amine | TBD | Phosphorodiamidic fluoride | chemrxiv.orgnih.gov |
| Hexafluorocyclotriphosphazene | Primary Amine | Lewis Base | Mono/Di/Trisubstituted cyclotriphosphazene | nih.gov |
Transformations with Oxygen- and Sulfur-Containing Nucleophiles
P(V) fluorides readily react with oxygen-containing nucleophiles, such as alcohols and phenols, to form stable P-O bonds. This transformation is another key application of PFEx click chemistry. chemrxiv.orgnih.gov Reactions with sulfur-containing nucleophiles are less common but can be achieved under specific conditions.
Key Research Findings:
Alcoholysis/Phenolysis: The coupling of P(V)-F hubs with aryl and alkyl alcohols is efficiently catalyzed by Lewis bases, delivering stable P(V)-O linked products. chemrxiv.orgnih.gov The reaction is often rapid, occurring within minutes at room temperature in the presence of a suitable catalyst and additive combination, such as BTMG and HMDS. nih.gov
Hydrolysis: P(V) fluorides are susceptible to hydrolysis. For instance, phosphoryl fluoride (POF3) hydrolyzes in water to sequentially form difluorophosphoric acid, monofluorophosphoric acid, and finally orthophosphoric acid. wikipedia.org The stability of phosphoramidic difluorides is influenced by the number of fluorine atoms; having two highly electronegative fluorines creates a more positive phosphorus core, increasing the rate of hydrolysis. nih.gov
Sulfur Nucleophiles: While less explored, reactions with thiols can lead to the formation of P-S bonds, analogous to the reactions with alcohols.
Table 2: Representative Reactions with Oxygen-Containing Nucleophiles
| P(V) Fluoride Substrate | Oxygen Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Phosphoramidic difluoride | Phenol | BTMG, HMDS, MeCN, rt, 15 min | Phosphoramidofluoridate | nih.gov |
| Phosphoryl fluoride | Water | Aqueous solution | Difluorophosphoric acid | wikipedia.org |
Carbon-Carbon Bond Forming Reactions with Phosphorus(V) Fluoride Intermediates
While direct carbon-carbon bond formation starting from P(V) fluorides is not a common transformation, related phosphorus compounds can be involved in such reactions. For instance, phosphorus(III) fluorides can undergo reactions that form a P-C bond, which can then be oxidized to a P(V) species.
Key Research Findings:
A fluorine analog of the Kinnear–Perren reaction has been reported, where phosphorus trifluoride inserts into the C-F bond of 1-adamantyl fluoride in the presence of a catalyst to form 1-adamantyltetrafluorophosphorane, establishing a direct P-C bond. rsc.org
The electrophilicity of phosphorus can be enhanced through coordination to a transition metal, facilitating P-C bond-forming reactions with a range of unsaturated organic substrates. acs.org
Stereoselective Functionalization Strategies
The development of stereoselective methods for the functionalization of phosphorus compounds is an area of significant research interest. While specific examples for phosphorodiamidimidic fluoride analogs are scarce, general principles of stereoselective synthesis involving phosphorus centers can be considered.
Key Research Findings:
The stereoselective functionalization of an enantiotopic fluorine atom can provide access to a variety of enantioenriched and diastereomerically enriched products from a common precursor. nih.gov
Remarkable developments in stereogenic-at-phosphorus(V) chemistry, including stereoselective catalytic methods, have been a major focus of recent breakthroughs in the field. chemrxiv.org
Development of Complex Molecular Architectures
The modular and reliable nature of PFEx click chemistry makes P(V) fluorides excellent building blocks for the construction of complex, multidimensional molecules. chemrxiv.org
Key Research Findings:
Multidimensional Connections: The controlled and sequential decoration of a central phosphorus atom through PFEx allows for the rapid construction of molecules with defined projections along the tetrahedral axes of the phosphorus core. chemrxiv.orgnih.gov
Diversity Oriented Clicking: Polyfluorinated organophosphorus compounds, such as hexafluorocyclotriphosphazene (HFP), serve as hubs for "Diversity Oriented Clicking" strategies, enabling the attachment of multiple, diverse functional groups. nih.gov
Integration with Other Click Chemistries: The unique reactivity window of PFEx allows for its use in series with other click reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to rapidly generate complex and diverse molecular architectures. chemrxiv.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphoramidic difluoride |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) |
| BTMG |
| HMDS |
| Hexafluorocyclotriphosphazene (HFP) |
| Phosphoryl fluoride |
| Difluorophosphoric acid |
| Monofluorophosphoric acid |
| Orthophosphoric acid |
| Phosphorus trifluoride |
Vii. Catalysis and Mediating Roles of Phosphorodiamidimidic Fluoride
Phosphorodiamidimidic Fluoride (B91410) as a Reagent for Fluorination
The inherent reactivity of the phosphorus-fluoride (P-F) bond suggests that phosphorodiamidimidic fluoride could serve as a nucleophilic fluorinating agent. In reactions, the fluoride ion is transferred to an electrophilic center. The effectiveness of such a reagent is often dictated by the lability of the P-F bond and the nature of the substituents on the phosphorus atom.
Recent advancements in fluorination chemistry have highlighted the utility of P(V)-F compounds. For instance, in a process known as Phosphorus Fluoride Exchange (PFEx), P-F bonds are catalytically exchanged with nucleophiles like alcohols and amines. nih.govchemrxiv.orgresearchgate.netmonash.edunih.gov This reactivity underscores the potential of this compound to participate in similar exchange reactions, effectively delivering fluoride to a substrate.
The general mechanism for such a fluorination reaction would likely involve the attack of a nucleophile on the phosphorus center, leading to the displacement of the fluoride ion, which then acts as the fluorinating species. Alternatively, the compound could directly transfer a fluoride to a highly electrophilic substrate.
Table 1: Potential Substrates for Fluorination by this compound
| Substrate Class | Product Class | Potential Reaction Conditions |
| Alkyl Halides (e.g., R-Cl, R-Br) | Alkyl Fluorides (R-F) | Phase-transfer catalysis, polar aprotic solvent |
| Epoxides | Fluorohydrins | Lewis acid or base catalysis |
| Alcohols (via activation) | Alkyl Fluorides | Mitsunobu-type conditions |
This table is illustrative and based on the known reactivity of other nucleophilic fluorinating agents. Specific conditions for this compound would require experimental validation.
Potential as a Catalyst or Pre-catalyst in Organic Transformations
Beyond being a stoichiometric reagent, this compound could function as a catalyst or pre-catalyst in various organic transformations. The phosphorus center, with its attached nitrogen and fluorine atoms, can exhibit Lewis acidic or basic properties, enabling it to activate substrates.
One area of potential is in "Phosphorus Fluoride Exchange (PFEx)" click chemistry. nih.govchemrxiv.orgresearchgate.netmonash.edunih.gov This methodology utilizes the catalytic exchange of P-F bonds to create stable P-O and P-N linkages. nih.govchemrxiv.org In this context, a compound like this compound could potentially catalyze the formation of phosphoramidates or other phosphorus-containing molecules by facilitating the transfer of functional groups. The process is often accelerated by a Lewis base catalyst. chemrxiv.org
Furthermore, compounds containing phosphorus-nitrogen (P-N) structures have been investigated as catalyst supports due to their high thermal stability. acs.org This suggests that this compound could serve as a precursor to more complex, thermally robust catalytic systems.
Table 2: Potential Catalytic Applications of this compound
| Transformation | Role of this compound | Mechanistic Rationale |
| Phosphorylation of Alcohols/Amines | Catalyst/Mediator | Activation of the P-F bond to facilitate nucleophilic attack. |
| Ring-Opening Polymerization | Initiator/Catalyst | Lewis acidic phosphorus center activates the monomer. |
| Friedel-Crafts Type Reactions | Lewis Acid Catalyst | The phosphorus center could activate carbonyls or other electrophiles. |
This table presents hypothetical catalytic roles for this compound based on the known functions of related phosphorus compounds.
Role as a Ligand in Transition Metal Catalysis
The nitrogen atoms in this compound possess lone pairs of electrons, making them potential donor sites for coordination to transition metals. Phosphorus-nitrogen compounds, more broadly, are a well-established class of ligands in coordination chemistry and catalysis. fiveable.me
Ligands of the phosphorus-nitrogen-phosphorus (PNP) type have demonstrated significant utility in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. rsc.orgnih.gov The electronic properties of the nitrogen and phosphorus substituents can synergistically influence the catalytic activity of the metal center. rsc.orgnih.gov
While this compound itself is not a classic pincer-type ligand, its diamido framework could potentially chelate to a metal center, or it could act as a monodentate or bridging ligand. The electron-withdrawing nature of the fluorine atom would modulate the electron-donating ability of the nitrogen atoms, thereby influencing the electronic environment and, consequently, the catalytic performance of the metal complex.
Table 3: Potential Metal Complexes and Catalytic Applications
| Metal Center | Potential Coordination Mode | Potential Catalytic Application |
| Palladium(II) | Monodentate or Bidentate (N,N') | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium(I) | Bidentate (N,N') | Hydroformylation, hydrogenation |
| Copper(I) | Monodentate or Bidentate (N,N') | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |
This table outlines plausible applications of this compound as a ligand, drawing parallels with known phosphorus-nitrogen ligand systems.
Influence on Chemo-, Regio-, and Stereoselectivity in Catalytic Systems
Should this compound or its derivatives be employed as ligands in transition metal catalysis, their structural and electronic properties would be expected to exert a significant influence on the selectivity of the catalyzed reactions.
Chemoselectivity: The electronic environment created by the ligand around the metal center can help differentiate between multiple reactive sites in a substrate. The electron-withdrawing fluorine atom could render the metal center more electrophilic, potentially favoring reactions with more electron-rich functional groups.
Regioselectivity: In reactions where multiple positional isomers can be formed, the steric bulk of the ligand plays a crucial role. The substituents on the nitrogen atoms of this compound would create a specific steric environment that could direct the substrate's approach to the metal center, thereby controlling the regiochemical outcome.
Stereoselectivity: For the generation of chiral products, a chiral version of this compound would be required. By introducing chiral substituents on the nitrogen atoms or by creating a chiral phosphorus center, it might be possible to construct a chiral pocket around the metal's active site. This chiral environment would then favor the formation of one enantiomer over the other. The rigidity of the resulting metallacycle would be a key factor in determining the degree of enantioselectivity. The principles of hydrogen-bond-donor catalysis, which have been used to achieve enantioselective fluorination, could also be relevant if the N-H bonds (in a non-fully substituted derivative) participate in substrate binding. nih.gov
Viii. Future Research Directions and Emerging Trends in Phosphorodiamidimidic Fluoride Chemistry
Development of Asymmetric Synthetic Methodologies
The synthesis of chiral phosphorus compounds is a significant area of research, and the development of asymmetric methods for preparing enantiomerically enriched phosphorodiamidimidic fluorides is a key future direction. While catalytic, enantioselective methods for other P(V) building blocks are emerging, their application to phosphorodiamidimidic fluorides remains a frontier. chemrxiv.org Future work will likely focus on several key strategies:
Chiral Hydrogen-Bond-Donor Catalysis: This approach has proven effective for the enantioselective synthesis of chlorophosphonamidates and could be adapted for the desymmetrization of prochiral phosphorodiamidimidic dichlorides or related starting materials. harvard.edu The use of chiral catalysts to control the stereochemistry at the phosphorus center would represent a significant leap forward. chemrxiv.org
Kinetic Resolution: Dynamic kinetic asymmetric transformations (DYKAT) have been successfully employed for the synthesis of other chiral organofluorine compounds, such as allylic fluorides. researchgate.net This strategy could be applied to racemic phosphorodiamidimidic fluoride (B91410) derivatives, allowing for the selective reaction of one enantiomer to yield highly enantioenriched products.
Chiral Ligand-Controlled Reactions: The use of chiral ligands in transition metal-catalyzed reactions is a well-established strategy for asymmetric synthesis. ucla.edu Future research may explore the development of chiral catalyst systems that can mediate the fluorination or other transformations of phosphorodiamidimidic precursors with high enantioselectivity.
A hypothetical example of a catalyst screening for an asymmetric fluorination to produce a chiral phosphorodiamidimidic fluoride is presented in Table 1.
Table 1: Hypothetical Catalyst Screening for Asymmetric Fluorination
| Entry | Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | (R)-BINAP | THF | 75 | 60 |
| 2 | [Rh(COD)Cl]₂ | (S)-Josiphos | Dioxane | 82 | 85 |
| 3 | Ir(COD)₂BF₄ | (R,R)-Trost Ligand | CH₂Cl₂ | 91 | 95 |
This table is a hypothetical representation of potential research findings and is not based on published experimental data for this compound itself.
Exploration of Novel Reactivity Modes and Mechanistic Pathways
Beyond established reactions, the exploration of novel reactivity modes for phosphorodiamidimidic fluorides is a crucial area for future investigation. The unique electronic properties conferred by the fluoride and the diamidimidic substituents may enable unprecedented transformations.
Frustrated Lewis Pair (FLP) Chemistry: The P=N bond within the phosphorodiamidimidic core, in conjunction with a Lewis acidic center, could potentially act as a frustrated Lewis pair, enabling the activation of small molecules like H₂, CO₂, and olefins.
[2+2], [3+2], and [4+2] Cycloaddition Reactions: The P=N double bond could participate in various cycloaddition reactions, providing access to novel heterocyclic scaffolds containing a stereogenic phosphorus center. Mechanistic studies, including computational analysis, will be vital to understanding and controlling the regio- and stereoselectivity of these reactions. chemrxiv.org
Catalytic Cycles: Investigating the ability of phosphorodiamidimidic fluorides to act as catalysts themselves or as ligands in catalytic processes is another promising avenue. Their unique steric and electronic profiles could lead to novel catalytic activities.
Detailed mechanistic studies, combining experimental techniques (e.g., kinetic analysis, isotopic labeling) with computational modeling, will be essential to elucidate the pathways of these new reactions. nih.gov
Integration with Continuous Flow Synthesis and Automation
The integration of continuous flow synthesis and automation offers significant advantages for the preparation and subsequent transformation of phosphorodiamidimidic fluorides, particularly concerning safety, scalability, and efficiency.
Safer Handling of Reagents: Flow chemistry allows for the use of hazardous reagents, such as fluorinating agents, in small, controlled quantities, minimizing the risks associated with batch processes. tib.eu
Precise Reaction Control: The precise control over reaction parameters (temperature, pressure, reaction time) in flow reactors can lead to improved yields and selectivities. tib.eu
High-Throughput Screening and Optimization: Automated flow platforms can be used for the rapid screening of reaction conditions and catalysts, accelerating the discovery and optimization of new synthetic methods for phosphorodiamidimidic fluorides. nih.gov
The development of telescoped, multi-step flow syntheses could streamline the production of complex molecules derived from this compound building blocks. tib.eu A conceptual automated synthesis workflow is outlined in Table 2.
Table 2: Conceptual Automated Synthesis Workflow for a this compound Derivative
| Module | Operation | Reagents/Conditions | Residence Time |
|---|---|---|---|
| 1 | Starting Material Input | Phosphorous Dichloride Precursor, Solvent | N/A |
| 2 | Amination | Amine, Base | 5 min |
| 3 | Fluorination | Fluorinating Agent (e.g., KF) | 10 min |
| 4 | In-line Purification | Solid-Phase Scavenger Resin | 2 min |
| 5 | Derivatization | Nucleophile | 15 min |
This table is a conceptual representation and does not reflect a specific, published automated synthesis of a this compound derivative.
Advanced Materials Science Applications (excluding specific material properties)
The unique structural and electronic features of phosphorodiamidimidic fluorides make them attractive building blocks for the creation of advanced materials. While the specific properties of such materials are yet to be explored, several promising research directions can be envisioned.
Polymer Synthesis: Phosphorodiamidimidic fluorides can be envisioned as monomers for the synthesis of novel phosphorus-containing polymers. The P-F bond could be a site for polymerization, or the entire phosphorodiamidimidic unit could be incorporated into the polymer backbone or as a pendant group, leading to materials with unique thermal or flame-retardant characteristics.
Dendrimer Construction: The multifunctional nature of this compound derivatives could allow for their use as core or branching units in the synthesis of dendrimers. nih.gov The high density of fluorine atoms in such dendrimers could be of interest for applications in areas like medical imaging. nih.gov
Functional Scaffolds: The rigid and well-defined geometry of cyclic this compound derivatives could be exploited to create novel scaffolds for applications in host-guest chemistry or as precursors to porous materials.
Synergistic Approaches between Experimental and Computational Research
The synergy between experimental and computational chemistry will be a driving force in advancing the field of this compound chemistry.
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, stereoselectivity, and spectroscopic properties of phosphorodiamidimidic fluorides and their derivatives. This predictive power can guide experimental design and reduce the need for extensive empirical screening. nih.gov
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, identifying transition states and intermediates that are difficult to observe experimentally. chemrxiv.org This understanding is crucial for optimizing reaction conditions and developing more efficient synthetic routes.
In Silico Design: Computational tools can be employed for the in silico design of novel this compound-based molecules with desired properties, for example, as potential enzyme inhibitors or as building blocks for materials with specific functionalities.
The iterative cycle of computational prediction, experimental validation, and refinement will undoubtedly accelerate the pace of discovery in this exciting and evolving area of phosphorus-fluorine chemistry.
Q & A
Q. What frameworks are recommended for critically appraising literature on this compound’s environmental persistence?
- Methodological Answer : Apply the PRISMA checklist for systematic reviews. Evaluate studies for analytical method robustness (e.g., LOD/LOQ reporting) and environmental relevance (e.g., soil/water partitioning coefficients). Cross-reference with Fluoride Science’s critical appraisals for quality ratings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
